N,N'''-1,5-Pentanediylbisguanidine dihydrochloride
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Overview
Description
N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride is a heterocyclic organic compound with the molecular formula C7H18N6·2HCl and a molecular weight of 259.1799 g/mol . It is also known by its IUPAC name, [N-[5-[[amino(azaniumyl)methylidene]amino]pentyl]carbamimidoyl]azanium dichloride . This compound is primarily used for research purposes and is known for its unique structure and properties.
Preparation Methods
The synthesis of N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride involves the reaction of pentanediamine with guanidine hydrochloride under specific conditions . The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified guanidine derivatives.
Scientific Research Applications
N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride has a wide range of scientific research applications . In chemistry, it is used as a reagent in the synthesis of other heterocyclic compounds. In biology, it is studied for its potential effects on cellular processes and enzyme activities. In medicine, it is explored for its potential therapeutic applications, including its role as an enzyme inhibitor. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride involves its interaction with specific molecular targets and pathways . It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This compound also interacts with various enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride is unique compared to other similar compounds due to its specific structure and properties . Similar compounds include other guanidine derivatives such as N,N’-disubstituted guanidines and N,N’,N’‘-trisubstituted guanidines These compounds share some structural similarities but differ in their chemical reactivity and biological activity
Properties
CAS No. |
58585-48-1 |
---|---|
Molecular Formula |
C7H20Cl2N6 |
Molecular Weight |
259.18 g/mol |
IUPAC Name |
2-[5-(diaminomethylideneamino)pentyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C7H18N6.2ClH/c8-6(9)12-4-2-1-3-5-13-7(10)11;;/h1-5H2,(H4,8,9,12)(H4,10,11,13);2*1H |
InChI Key |
DBEFSJBDPOGIOE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN=C(N)N)CCN=C(N)N.Cl.Cl |
Origin of Product |
United States |
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